Aluminum, tris[N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato]- Aluminum, tris[N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato]-
Brand Name: Vulcanchem
CAS No.: 15305-07-4
VCID: VC0095683
InChI: InChI=1S/3C6H5N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5H;/q3*-1;+3
SMILES: C1=CC=C(C=C1)N(N=O)[O-].C1=CC=C(C=C1)N(N=O)[O-].C1=CC=C(C=C1)N(N=O)[O-].[Al+3]
Molecular Formula: C18H15AlN6O6
Molecular Weight: 438.3 g/mol

Aluminum, tris[N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato]-

CAS No.: 15305-07-4

Main Products

VCID: VC0095683

Molecular Formula: C18H15AlN6O6

Molecular Weight: 438.3 g/mol

Aluminum, tris[N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato]- - 15305-07-4

CAS No. 15305-07-4
Product Name Aluminum, tris[N-(hydroxy-kappaO)-N-(nitroso-kappaO)benzenaminato]-
Molecular Formula C18H15AlN6O6
Molecular Weight 438.3 g/mol
IUPAC Name aluminum;N-oxido-N-phenylnitrous amide
Standard InChI InChI=1S/3C6H5N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5H;/q3*-1;+3
Standard InChIKey PMSRCBOGDIMQAT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(N=O)[O-].C1=CC=C(C=C1)N(N=O)[O-].C1=CC=C(C=C1)N(N=O)[O-].[Al+3]
Canonical SMILES C1=CC=C(C=C1)N(N=O)[O-].C1=CC=C(C=C1)N(N=O)[O-].C1=CC=C(C=C1)N(N=O)[O-].[Al+3]
PubChem Compound 161121
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator